Diethyl aminomalonate
Overview
Description
Diethyl aminomalonate is a chemical compound that serves as a key intermediate in the synthesis of various amino acids and heterocyclic compounds. It is known for its role in the formation of azomethine ylids, which can further react to form pyrrolidine derivatives or undergo reaction with aminomalonate to yield tetraethyl methylenebisaminomalonate . Additionally, diethyl aminomalonate is utilized in the synthesis of arylglycines, where it acts as a highly reactive electrophilic glycine equivalent .
Synthesis Analysis
The synthesis of diethyl aminomalonate-based compounds can be achieved through various methods. For instance, diethyl N-Boc-iminomalonate can be prepared on a multigram scale and reacts with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates, which upon hydrolysis produce arylglycines . Another synthesis approach involves the reaction of diethyl aminomalonate with formaldehyde in the presence of dipolarophiles, leading to the formation of pyrrolidine derivatives .
Molecular Structure Analysis
The molecular structure of diethyl aminomalonate derivatives can be complex, as seen in the synthesis of tetra-aza macrocycles where diethylmalonate acts as an efficient locking fragment in the directed synthesis of macrocyclic compounds . The resulting structures can exhibit various coordination geometries and crystallographic properties, as demonstrated by the detailed analysis of the copper(II) complexes formed in these syntheses .
Chemical Reactions Analysis
Diethyl aminomalonate is involved in a variety of chemical reactions. It can participate in the Michael reaction with hydrazine hydrate to yield either 4-substituted-1,2,4-triazoles or 4-carbethoxy-5-hydroxy 4H-pyrazole, depending on the nature of the leaving group in the initially formed adduct . Furthermore, it is used in the synthesis of triheterocyclic compounds, such as pyrido[3,2-e]pyrimido[1,2-c]pyrimidines, through thermal cyclization processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl aminomalonate derivatives are crucial for their analytical characterization and application. High-performance liquid chromatography (HPLC) methods have been developed for the analysis of amino acids after derivatization with diethyl ethoxymethylenemalonate, showcasing the compound's utility in analytical chemistry . Additionally, ultra-HPLC methods have been employed for the rapid and sensitive quantification of amino acids, biogenic amines, and ammonium ions in cheese samples, using diethyl ethoxymethylenemalonate as a derivatizing agent . These methods emphasize the compound's stability, sensitivity, and the lack of significant matrix effects in complex samples .
Safety And Hazards
Future Directions
Recent research has shown the potential of Diethyl aminomalonate in the synthesis of α,α-disubstituted α-amino acids via asymmetric decarboxylative protonation . This opens up new possibilities for the synthesis of structurally and functionally diverse amino acids, which could have significant implications in medicinal chemistry and organic chemistry .
properties
IUPAC Name |
diethyl 2-aminopropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTCKEHCTUYJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13433-00-6 (hydrochloride) | |
Record name | Diethyl aminomalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30987815 | |
Record name | Diethyl aminopropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl aminomalonate | |
CAS RN |
6829-40-9 | |
Record name | Propanedioic acid, 2-amino-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6829-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl aminomalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6829-40-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl aminopropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl aminomalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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